molecular formula C9H9ClN2 B1419513 2-chloro-1,4-dimethyl-1H-benzo[d]imidazole CAS No. 24133-84-4

2-chloro-1,4-dimethyl-1H-benzo[d]imidazole

Cat. No. B1419513
CAS RN: 24133-84-4
M. Wt: 180.63 g/mol
InChI Key: ZLVZJLKLJLIBLH-UHFFFAOYSA-N
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Description

“2-chloro-1,4-dimethyl-1H-benzo[d]imidazole” is a chemical compound that belongs to the class of imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .


Chemical Reactions Analysis

Imidazoles are known to be involved in a variety of chemical reactions. For instance, they can undergo a ZnCl2-catalyzed [3 + 2] cycloaddition reaction with benzimidates and 2H-azirines to provide multisubstituted imidazoles . They can also participate in a one-pot, four-component synthesis by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .

Scientific Research Applications

Antitubercular Agents Development

Research has shown the potential of 2-chloro-1,4-dimethyl-1H-benzo[d]imidazole derivatives in the development of novel antitubercular agents. These compounds, particularly those substituted at the C-2 position with phenethyl, styryl, and 3,5-dichlorophenethyl moieties, have demonstrated high tuberculostatic activity against Mycobacterium tuberculosis strains. Such derivatives are selective for M. tuberculosis over eukaryotic cells, indicating their potential as a new class of anti-tubercular agents (Gobis et al., 2015).

Spectroscopic Analysis and Molecular Docking

2-chloro-1,4-dimethyl-1H-benzo[d]imidazole and its derivatives have been the subject of detailed spectroscopic analysis and molecular docking studies. These studies include solvent-free synthesis pathways, experimental and computational spectroscopic characterization, reactivity studies based on density functional theory (DFT) calculations, and molecular dynamics (MD) simulations. The antimicrobial activity of these compounds against bacterial strains has also been evaluated, with certain derivatives showing significant activity (Thomas et al., 2018).

Corrosion Inhibition

The derivatives of 2-chloro-1,4-dimethyl-1H-benzo[d]imidazole have been investigated for their corrosion inhibition properties. Studies have indicated that these compounds exhibit good anticorrosion capacity, particularly against mild steel in acidic solutions. The inhibitory effects are attributed to the adsorption of these molecules on the steel surface, which can be both physical and chemical in nature. These findings suggest potential applications in materials science and engineering, especially in corrosion protection (Chaouiki et al., 2020).

Synthesis and Characterization

The synthesis and characterization of 2-chloro-1,4-dimethyl-1H-benzo[d]imidazole derivatives have been a significant area of research. These studies focus on optimizing the reaction conditions to improve yields and determine the structural properties of the synthesized products. Such research is fundamental in the development of new chemical entities with potential applications in pharmaceuticals and materials science (Jin-qing, 2009).

Future Directions

Imidazoles are being deployed in a variety of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

2-chloro-1,4-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-6-4-3-5-7-8(6)11-9(10)12(7)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVZJLKLJLIBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N(C(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1,4-dimethyl-1H-benzo[d]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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